molecular formula C16H17NO4S2 B11697779 2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid

2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid

Cat. No.: B11697779
M. Wt: 351.4 g/mol
InChI Key: RLXXJLGITYTWFS-WQLSENKSSA-N
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Description

2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid is a complex organic compound that belongs to the thiazolidine family. This compound is characterized by its unique structure, which includes a thiazolidine ring, a methoxyphenyl group, and a butanoic acid moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid typically involves the following steps:

    Formation of the Thiazolidine Ring: The initial step involves the condensation of a suitable aldehyde with a thiourea derivative to form the thiazolidine ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Wittig reaction, where a phosphonium ylide reacts with the thiazolidine intermediate to form the desired methoxyphenylmethylidene moiety.

    Formation of the Butanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring and the methoxyphenyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups within the compound. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl group. Halogenation and alkylation reactions are common examples.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents like chlorine or bromine, alkylating agents such as methyl iodide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer carbonyl groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its reactivity makes it useful in constructing diverse chemical scaffolds.

    Biological Studies: Researchers investigate its effects on cellular processes, including enzyme inhibition and signal transduction pathways.

    Industrial Applications: It is explored for use in the development of new materials, such as polymers and coatings, due to its chemical stability and functional group diversity.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid involves several molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory and microbial processes, such as cyclooxygenase and bacterial proteases.

    Signal Transduction: It can modulate signal transduction pathways by interacting with receptors and kinases, affecting cellular responses.

    DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes, which is relevant for its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
  • 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
  • 2-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid

Uniqueness

The uniqueness of 2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid lies in its methoxyphenyl group, which imparts distinct electronic and steric properties. This modification enhances its biological activity and chemical reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C16H17NO4S2

Molecular Weight

351.4 g/mol

IUPAC Name

2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid

InChI

InChI=1S/C16H17NO4S2/c1-9(2)13(15(19)20)17-14(18)12(23-16(17)22)8-10-6-4-5-7-11(10)21-3/h4-9,13H,1-3H3,(H,19,20)/b12-8-

InChI Key

RLXXJLGITYTWFS-WQLSENKSSA-N

Isomeric SMILES

CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=CC=CC=C2OC)/SC1=S

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=CC=C2OC)SC1=S

Origin of Product

United States

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